molecular formula C14H15ClN2O2S B3004736 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 338401-86-8

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B3004736
CAS RN: 338401-86-8
M. Wt: 310.8
InChI Key: AIQORFMNLLZCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one" is a derivative of dihydropyrimidinone, which is a class of compounds known for a wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The structure of the compound suggests it may have potential as a chemotherapeutic agent due to the presence of a sulfanyl group attached to a dihydropyrimidinone core.

Synthesis Analysis

The synthesis of dihydropyrimidinone derivatives can be achieved through various methods. One such method involves the use of Bronsted acidic ionic liquids, such as 1-methylimidazolium hydrogen sulfate, in the presence of chlorotrimethylsilane as a catalyst. This method allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under thermal and solvent-free conditions, yielding high product yields in a few minutes . Another approach for synthesizing sulfanyl-substituted pyrimidinones involves alkylation reactions with different alkyl or aralkyl halides in the presence of anhydrous K2CO3 and a catalytic amount of tetrabutyl ammonium bromide .

Molecular Structure Analysis

The molecular structure of dihydropyrimidinone derivatives can be investigated using spectroscopic techniques such as FT-IR and FT-Raman. Computational methods like density functional theory (DFT) can be used to predict equilibrium geometry and vibrational wave numbers. These studies can also provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

Dihydropyrimidinone derivatives can undergo various chemical reactions. For instance, the reaction of active methylene compounds with certain reagents can yield a number of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives . The presence of a sulfanyl group in the compound can also facilitate oxidative addition reactions, which are crucial for appending different substituents to the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinone derivatives can be influenced by their molecular structure. For example, the presence of a sulfanyl group can affect the molecule's nonlinear optical behavior and molecular electrostatic potential (MEP). MEP analysis can reveal regions of negative and positive charge distribution within the molecule, which is important for understanding its reactivity . Additionally, the crystal structure of these compounds can exhibit different hydrogen-bonded motifs, which can lead to polymorphism and affect their thermochemical properties .

Scientific Research Applications

Structural Characterization and Inhibitory Potential

  • 2,4-disubstituted-dihydropyrimidine-5-carbonitriles, which share structural similarities with the queried compound, have been structurally characterized. These compounds, including variants with sulfanyl substitutions, exhibit L-shaped conformations and show potential as dihydrofolate reductase (DHFR) enzyme inhibitors (Al-Wahaibi et al., 2021).

Synthesis Under Specific Conditions

  • Studies have explored the synthesis of similar dihydropyrimidin-4-one compounds under various conditions, such as microwave irradiation, providing insights into the optimization of their synthesis (Ding Xin-yu, 2006).

Potential as Antitumor and Antibacterial Agents

  • Analogous 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996).

Antimicrobial and Antitubercular Activities

  • Certain derivatives have been evaluated for their in vitro antimicrobial activity against several microbes and antitubercular activity against Mycobacterium tuberculosis (Modha et al., 2002).

Anticancer Properties

  • Some thieno[3,2-d]pyrimidine derivatives, structurally related to the queried compound, have exhibited potent anticancer activity on various human cancer cell lines, including breast, cervical, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antibacterial Potential and Enzyme Inhibition

  • N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally similar, have shown significant antibacterial activity and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Structural Analysis Techniques

  • Structural analyses of related dihydropyrimidin-2(1H)-ones using techniques like X-ray single-crystal diffraction provide insights into their molecular conformations and potential applications (Guo & Shun, 2004).

Synthesis and Transformation Under Acid Catalysis

  • Studies have focused on the synthesis and transformation of related pyrimidine derivatives under acid catalysis, highlighting the versatility of these compounds in chemical synthesis (Nedolya et al., 2018).

Evaluation of Biological Activities

  • Research on dihydropyrimidinones derivatives has explored their DNA binding properties and evaluated their potential as antitumor agents, underscoring the biological significance of these compounds (Wang et al., 2013).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-9-12(5-6-18)13(19)17-14(16-9)20-8-10-3-2-4-11(15)7-10/h2-4,7,18H,5-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQORFMNLLZCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.